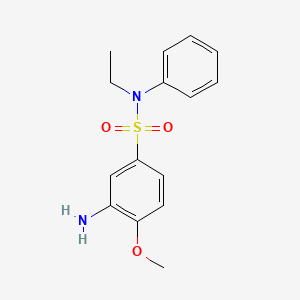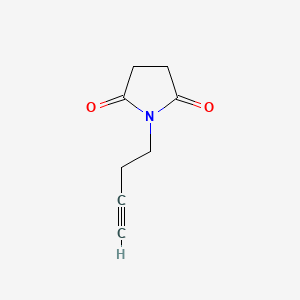![molecular formula C11H13N3S2 B3263799 5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol CAS No. 380335-66-0](/img/structure/B3263799.png)
5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol
Vue d'ensemble
Description
5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole-2-thiol is a derivative of 5-amino-1,3,4-thiadiazole-2-thiol . It is a part of the 1,3,4-thiadiazole family, which is known for its broad spectrum of biological activity .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . The amino group of the resulting oxadiazoles is then acylated with various acid chlorides . Further cyclization and coupling reactions can lead to a variety of heterocyclic derivatives .Applications De Recherche Scientifique
Heterocyclic Systems in Medicinal Chemistry
1,3,4-Thiadiazole and its derivatives are recognized for their broad pharmacological potential, making them significant scaffolds in medicinal chemistry. These compounds are explored for their antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The flexibility for chemical modifications allows these heterocycles to serve as essential structural components in designing new drug-like molecules. The incorporation of 1,3,4-thiadiazole into various heterocycles often results in a synergistic effect, enhancing pharmacological activity (Lelyukh, 2019).
Pharmacological Activities of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The presence of the toxophoric N2C2S moiety in these compounds is believed to be a key factor contributing to their extensive pharmacological importance. The development of hybrid molecules combining different molecular frameworks within this class may lead to compounds with novel biological profiles (Mishra, Singh, Tripathi, & Giri, 2015).
Synergistic Effects with Quinazoline Derivatives
Quinazoline-4(3H)-ones and their derivatives are another class of compounds that have been extensively studied for specific biological activities. By introducing bioactive moieties to the quinazolinone nucleus, researchers have been able to create novel medicinal agents. This approach includes the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2-yl)-4-(3H) quinazolinones, which have shown antibacterial activity against various strains, highlighting the potential of combining thiadiazole derivatives with other heterocyclic systems for enhanced biological activities (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Synthesis Strategies for Heterocyclic Compounds
Efforts in synthesizing thiadiazolotriazines demonstrate the innovative approaches taken to explore the biological activity of thiadiazole derivatives. These strategies often involve starting with precursors like 4-amino-3-thioxo-1,2,4-triazin-5(4H)-ones or 2-amino-5-aryl/alkyl-1,3,4-thiadiazoles, underlining the importance of thiadiazoles as intermediates in designing novel biologically active compounds (Abdel-Wahab, 2017).
Mécanisme D'action
Target of Action
It’s known that thiadiazole derivatives have a broad range of biological activities and can interact with various molecular targets . For instance, some thiadiazole derivatives have been reported to inhibit carbonic anhydrase , a key enzyme involved in maintaining pH balance in the body.
Mode of Action
It’s known that the thiadiazole moiety is a crucial part of many bioactive compounds and can interact with biological targets in various ways . The nature of the substituent on the phenyl ring of 1,3,4-thiadiazoles is important for their biological activity .
Biochemical Pathways
It’s known that thiadiazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The compound’s solubility in water is known to be low , which could potentially affect its bioavailability.
Result of Action
It’s known that thiadiazole derivatives can exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .
Action Environment
It’s known that the compound should be stored in a cool, dry place to maintain its stability .
Propriétés
IUPAC Name |
5-(4-propan-2-ylanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-7(2)8-3-5-9(6-4-8)12-10-13-14-11(15)16-10/h3-7H,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXKQGPKUYDYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Bromomethyl)-5-methylbenzo[d]isoxazole](/img/structure/B3263731.png)


![3-Nitro-4-[2-[(3-phenoxyphenyl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B3263757.png)
![5-amino-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B3263764.png)

![3-Nitroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B3263771.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B3263779.png)


![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile](/img/structure/B3263791.png)

![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B3263814.png)
